An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 3-Iodo-4-Phenoxybenzoate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 3-Iodo-4-Phenoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for methyl 3-iodo-4-phenoxybenzoate. In the absence of direct experimental data in publicly accessible literature, this guide synthesizes information from structurally analogous compounds and fundamental principles of NMR spectroscopy to offer a robust and well-reasoned spectral prediction. Detailed discussions on the influence of substituents, including the electron-withdrawing iodine atom and the electron-donating phenoxy group, on the aromatic system are presented. This guide also outlines a standardized experimental protocol for the acquisition of high-quality NMR data for this and similar small organic molecules. The content herein is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development who are working with substituted benzoate derivatives.
Introduction: The Significance of Methyl 3-Iodo-4-Phenoxybenzoate and NMR Characterization
Methyl 3-iodo-4-phenoxybenzoate is a halogenated aromatic ester with a molecular structure that presents interesting features for chemical synthesis and potential biological activity. The presence of an iodine atom makes it a suitable substrate for various cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of diverse functionalities. The phenoxy group, on the other hand, is a common motif in many biologically active compounds. The overall structure can be seen as a versatile scaffold in medicinal chemistry and materials science.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. The precise chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular architecture. For a molecule like methyl 3-iodo-4-phenoxybenzoate, NMR is crucial for confirming its identity, assessing isomeric purity, and understanding the electronic environment of the aromatic rings.
Predicted ¹H and ¹³C NMR Spectral Analysis
The following sections detail the predicted chemical shifts for methyl 3-iodo-4-phenoxybenzoate. These predictions are based on the analysis of substituent effects and comparison with known data for similar compounds.
Molecular Structure and Atom Numbering
For clarity in the spectral assignment, the atoms of methyl 3-iodo-4-phenoxybenzoate are numbered as follows:
Caption: Numbering scheme for methyl 3-iodo-4-phenoxybenzoate.
Predicted ¹H NMR Chemical Shifts
The predicted ¹H NMR chemical shifts are summarized in the table below. The reasoning for these predictions follows.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H2 | ~ 8.2 | d | ~ 2.0 (meta) | Deshielded by the adjacent ester group and the iodine atom. |
| H5 | ~ 7.8 | dd | ~ 8.5 (ortho), ~ 2.0 (meta) | Influenced by the ester group (meta) and H6 (ortho). |
| H6 | ~ 6.9 | d | ~ 8.5 (ortho) | Shielded by the ortho-phenoxy group. |
| H2'/H6' | ~ 7.1 | d | ~ 7.5 (ortho) | Ortho to the ether linkage. |
| H3'/H5' | ~ 7.4 | t | ~ 7.5 (ortho) | Meta to the ether linkage, coupled to two neighboring protons. |
| H4' | ~ 7.2 | t | ~ 7.5 (ortho) | Para to the ether linkage. |
| OCH₃ | ~ 3.9 | s | - | Typical chemical shift for a methyl ester. |
Reasoning for ¹H NMR Predictions:
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Benzoate Ring Protons (H2, H5, H6):
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The ester group (-COOCH₃) is electron-withdrawing and will deshield the ortho proton (H2) and the meta proton (H5).
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The iodine atom at C3 is also electron-withdrawing and will further deshield the adjacent protons, particularly H2.
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The phenoxy group at C4 is electron-donating through resonance, which will shield the ortho proton (H6) and the para proton (H2). However, the inductive effect of the oxygen atom will have a deshielding influence. The net effect is typically a shielding of the ortho and para positions.
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H2: Will appear as a doublet due to meta-coupling with H5. Its chemical shift is predicted to be the most downfield of the benzoate protons due to the proximity of the ester and iodo groups.
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H5: Will appear as a doublet of doublets due to ortho-coupling with H6 and meta-coupling with H2.
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H6: Will appear as a doublet due to ortho-coupling with H5. It is expected to be the most upfield of the benzoate protons due to the shielding effect of the phenoxy group.
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Phenoxy Ring Protons (H2'/H6', H3'/H5', H4'):
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The ether linkage to the benzoate ring will influence the chemical shifts of the phenoxy protons. The oxygen atom is electron-donating by resonance, which will shield the ortho (H2'/H6') and para (H4') protons relative to benzene (7.36 ppm).
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The protons H2' and H6' are equivalent due to free rotation around the C-O bond, as are H3' and H5'.
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The expected pattern is a set of multiplets in the aromatic region, typical for a monosubstituted benzene ring.
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Methyl Ester Protons (OCH₃):
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The methyl protons of the ester group will appear as a singlet in the typical region for such functional groups, around 3.9 ppm.
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Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts are summarized in the table below.
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C1 | ~ 132 | Quaternary carbon attached to the ester group. |
| C2 | ~ 138 | Deshielded by the adjacent ester and iodo groups. |
| C3 | ~ 95 | Directly attached to the heavy iodine atom (heavy atom effect). |
| C4 | ~ 158 | Attached to the electron-donating phenoxy group. |
| C5 | ~ 125 | Aromatic CH carbon. |
| C6 | ~ 118 | Shielded by the ortho-phenoxy group. |
| C=O | ~ 165 | Typical chemical shift for an ester carbonyl carbon. |
| OCH₃ | ~ 52 | Typical chemical shift for a methyl ester carbon. |
| C1' | ~ 155 | Quaternary carbon of the phenoxy group attached to oxygen. |
| C2'/C6' | ~ 120 | Ortho to the ether linkage. |
| C3'/C5' | ~ 130 | Meta to the ether linkage. |
| C4' | ~ 124 | Para to the ether linkage. |
Reasoning for ¹³C NMR Predictions:
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Benzoate Ring Carbons (C1-C6):
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C1: The ipso-carbon attached to the ester group will be in the typical aromatic quaternary carbon region.
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C2: This carbon is deshielded by both the adjacent ester group and the iodine atom.
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C3: The carbon directly bonded to the iodine atom will experience a significant upfield shift due to the "heavy atom effect". This is a characteristic feature for carbons attached to heavy halogens.
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C4: The carbon attached to the phenoxy group will be significantly deshielded due to the electron-donating resonance effect of the oxygen.
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C5 and C6: These carbons will have chemical shifts typical for substituted aromatic rings, with C6 being more shielded due to the ortho-phenoxy group.
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Carbonyl and Methyl Carbons (C=O, OCH₃):
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The chemical shifts for the ester carbonyl and the methyl carbon are predicted based on well-established ranges for these functional groups.
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Phenoxy Ring Carbons (C1'-C6'):
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C1': The ipso-carbon of the phenoxy ring attached to the ether oxygen will be significantly deshielded.
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C2'/C6', C3'/C5', C4': The chemical shifts of these carbons will be similar to those of phenoxybenzene, with slight variations due to the influence of the substituted benzoate ring. The ortho and para carbons (C2'/C6' and C4') will be more shielded compared to the meta carbons (C3'/C5').
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Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for methyl 3-iodo-4-phenoxybenzoate, the following experimental protocol is recommended.
Sample Preparation
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Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It is a common and effective solvent for a wide range of organic molecules. Other deuterated solvents like acetone-d₆ or DMSO-d₆ can also be used if solubility is an issue.
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Concentration: Prepare a solution by dissolving approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most deuterated solvents contain a small amount of TMS.
NMR Instrument Parameters
The following are general guidelines for setting up the NMR experiment on a 400 MHz spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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Spectral Width: 12-16 ppm.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay (d1): 1-5 seconds.
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Number of Scans: 8-16 scans for a reasonably concentrated sample.
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Temperature: 298 K (25 °C).
¹³C NMR:
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Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.
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Spectral Width: 0-220 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay (d1): 2-5 seconds.
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Number of Scans: 128-1024 scans, or more, depending on the sample concentration, as ¹³C has a low natural abundance.
Data Processing
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Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
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Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
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Referencing: Reference the spectrum to the TMS signal at 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
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Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance. Pick the peaks in both ¹H and ¹³C spectra to determine their precise chemical shifts.
Advanced NMR Experiments
To unambiguously assign all proton and carbon signals, the following 2D NMR experiments are highly recommended:
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COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is particularly useful for assigning quaternary carbons.
Caption: A generalized workflow for NMR data acquisition and analysis.
Conclusion
This technical guide provides a detailed prediction of the ¹H and ¹³C NMR spectra of methyl 3-iodo-4-phenoxybenzoate based on established principles of NMR spectroscopy and data from analogous compounds. The provided analysis of substituent effects and the comprehensive experimental protocol offer a valuable resource for researchers working with this and similar molecules. The successful acquisition and interpretation of NMR data are fundamental to ensuring the structural integrity and purity of synthetic compounds, which is of paramount importance in scientific research and drug development.
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